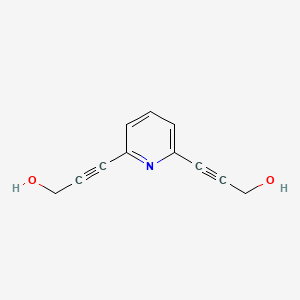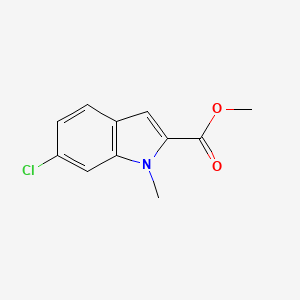
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole
描述
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole: is a chemical compound belonging to the tetrahydrocarbazole family. Tetrahydrocarbazoles are known for their structural subunit, which is present in many naturally occurring alkaloids and biologically active molecules. This compound is characterized by the presence of a chloromethyl group attached to the tetrahydrocarbazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole typically involves the chloromethylation of 1,2,3,4-tetrahydrocarbazole. One common method is the reaction of 1,2,3,4-tetrahydrocarbazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Carbazole derivatives.
Reduction: Methyl-substituted tetrahydrocarbazoles.
Substitution: Various substituted tetrahydrocarbazole derivatives.
科学研究应用
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
相似化合物的比较
1,2,3,4-Tetrahydrocarbazole: Lacks the chloromethyl group but shares the core structure.
3-Methyl-1,2,3,4-tetrahydrocarbazole: Similar structure with a methyl group instead of a chloromethyl group.
3-Bromomethyl-1,2,3,4-tetrahydrocarbazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness: 3-(chloromethyl)-2,3,4,9-tetrahydro-1H-Carbazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
属性
分子式 |
C13H14ClN |
|---|---|
分子量 |
219.71 g/mol |
IUPAC 名称 |
3-(chloromethyl)-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14ClN/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-4,9,15H,5-8H2 |
InChI 键 |
GDPFKHACSCWJMM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1CCl)C3=CC=CC=C3N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid](/img/structure/B8631292.png)



![[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol](/img/structure/B8631328.png)
![1,3-Difluoro-5-[2-(4-fluorophenyl)ethenyl]benzene](/img/structure/B8631330.png)
